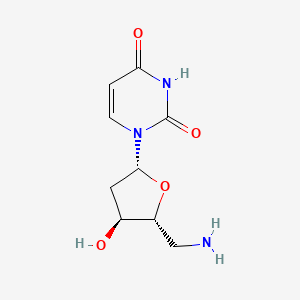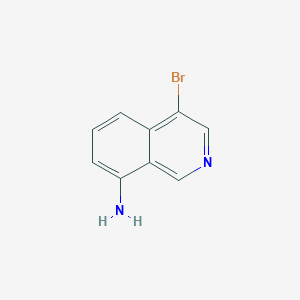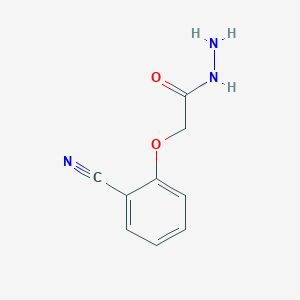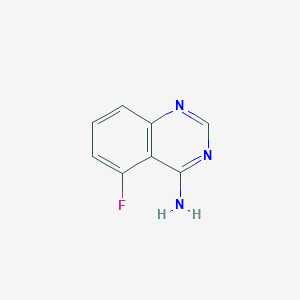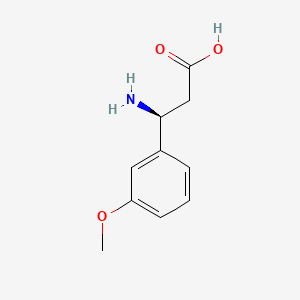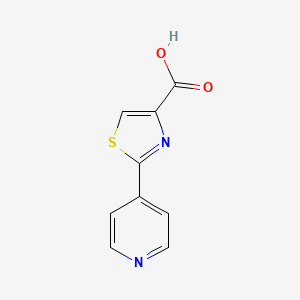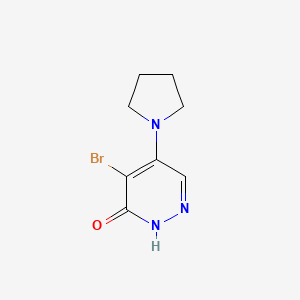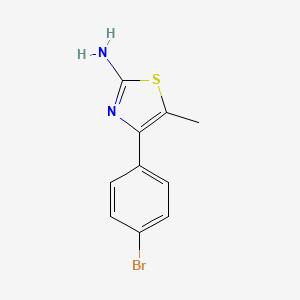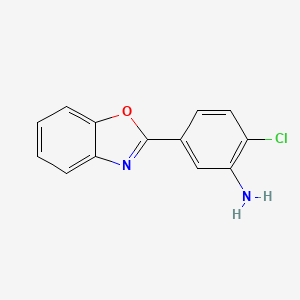
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to an oxazole ring . It’s an important motif in medicinal chemistry due to its wide range of pharmacological activities .
Synthesis Analysis
Benzoxazoles can be synthesized through various methods. One common method involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or ketones . The reaction conditions and catalysts can vary, and may include nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis
The molecular structure of benzoxazole consists of a planar bicyclic system. The benzene ring is aromatic, and the oxazole ring includes a nitrogen and an oxygen atom .Chemical Reactions Analysis
Benzoxazoles can undergo various chemical reactions, including condensation with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions can vary, and the catalyst can be reused for multiple runs .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure. For example, they generally have good thermal and photostability .科学的研究の応用
Structural Analysis and Coordination Compounds
A study by Téllez et al. (2013) synthesized a compound related to 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, investigating its different conformers and tautomers through ab initio calculations. The structural study of coordination compounds like [Co(L)2(H2O)] and [Ni(L)2(H2O)2] was also discussed, highlighting its potential in inorganic chemistry and material science (Téllez et al., 2013).
Antimicrobial and Analgesic Activity
Jayanna et al. (2013) conducted research on derivatives of 1,3-benzoxazole, showing pronounced antimicrobial and analgesic activity. This research, through molecular docking studies, also demonstrated high receptor affinity, indicating its significance in the development of new pharmaceutical compounds (Jayanna et al., 2013).
Synthesis and Antimicrobial Activity
Temiz‐Arpacı et al. (2005) synthesized a series of 5-[2-(morpholin‐4‐yl)acetamido] and/or 5-[2-(4‐substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazole derivatives. They tested these compounds for in vitro activities against various bacterial strains and Candida species, showing broad-spectrum activity (Temiz‐Arpacı et al., 2005).
Design and Biological Evaluation as Anticancer Agents
Fathima et al. (2022) designed and synthesized novel 4-chloro-1,3-benzoxazole derivatives, evaluating their antimicrobial, antifungal, antioxidant, and anticancer activities. Molecular docking studies were also performed to elucidate their anticancer activity, suggesting their potential in cancer research (Fathima et al., 2022).
Electrochemistry and Chemiluminescence
Zhao et al. (2015) explored the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives, including compounds with a chloro substituent. This study provides valuable insights into the use of such compounds in photonics and electronics (Zhao et al., 2015).
Safety And Hazards
将来の方向性
Benzoxazole derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzoxazole-based drugs with improved efficacy and safety profiles .
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDQHJUUGMNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


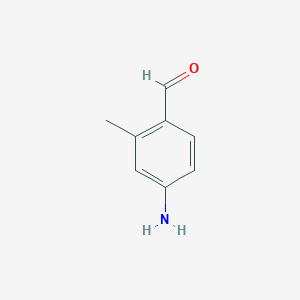
![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)
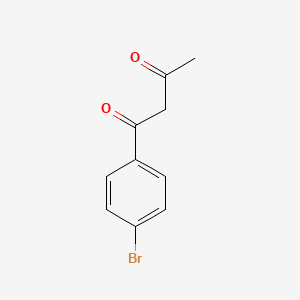
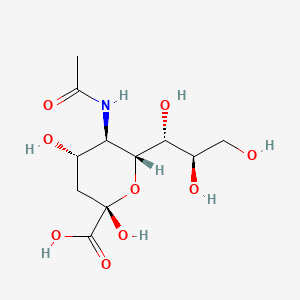
![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)
